molecular formula C11H17N3O3 B14910272 (5-(Methoxymethyl)isoxazol-3-yl)(2-methylpiperazin-1-yl)methanone

(5-(Methoxymethyl)isoxazol-3-yl)(2-methylpiperazin-1-yl)methanone

Katalognummer: B14910272
Molekulargewicht: 239.27 g/mol
InChI-Schlüssel: XMOJBBHNOCBVNZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (5-(Methoxymethyl)isoxazol-3-yl)(2-methylpiperazin-1-yl)methanone typically involves the reaction of isoxazole derivatives with piperazine derivatives under specific conditions. One common method involves the use of methoxymethyl isoxazole and 2-methylpiperazine as starting materials. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, at room temperature .

Industrial Production Methods

Industrial production of this compound may involve bulk manufacturing processes that ensure high yield and purity. These processes often include the use of automated reactors and continuous flow systems to optimize reaction conditions and minimize impurities .

Analyse Chemischer Reaktionen

Types of Reactions

(5-(Methoxymethyl)isoxazol-3-yl)(2-methylpiperazin-1-yl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

(5-(Methoxymethyl)isoxazol-3-yl)(2-methylpiperazin-1-yl)methanone has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of (5-(Methoxymethyl)isoxazol-3-yl)(2-methylpiperazin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or microbial growth .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (5-(Methoxymethyl)isoxazol-3-yl)(2-methylpiperazin-1-yl)methanone: Unique due to its specific substitution pattern on the isoxazole and piperazine rings.

    Isoxazole derivatives: Compounds with similar isoxazole rings but different substituents.

    Piperazine derivatives: Compounds with similar piperazine rings but different substituents.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C11H17N3O3

Molekulargewicht

239.27 g/mol

IUPAC-Name

[5-(methoxymethyl)-1,2-oxazol-3-yl]-(2-methylpiperazin-1-yl)methanone

InChI

InChI=1S/C11H17N3O3/c1-8-6-12-3-4-14(8)11(15)10-5-9(7-16-2)17-13-10/h5,8,12H,3-4,6-7H2,1-2H3

InChI-Schlüssel

XMOJBBHNOCBVNZ-UHFFFAOYSA-N

Kanonische SMILES

CC1CNCCN1C(=O)C2=NOC(=C2)COC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.